
The Impact of CT041 on Cancer Cell Signaling
Pathways: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ATV041

Cat. No.: B12395635 Get Quote

For Immediate Distribution

This technical guide provides an in-depth analysis of CT041, a chimeric antigen receptor (CAR)

T-cell therapy targeting Claudin18.2 (CLDN18.2), and its impact on cancer cell signaling

pathways. This document is intended for researchers, scientists, and drug development

professionals actively involved in the field of oncology and cell therapy.

Introduction to CT041 and its Target, Claudin18.2
CT041 is an investigational autologous CAR T-cell therapy engineered to target Claudin18.2, a

transmembrane protein that is a specific isoform of the tight junction protein Claudin-18.[1][2]

Under normal physiological conditions, CLDN18.2 expression is tightly restricted to the

differentiated epithelial cells of the gastric mucosa.[3] However, in the context of malignant

transformation, such as in gastric, gastroesophageal junction (GEJ), and pancreatic cancers,

cell polarity is disrupted, exposing CLDN18.2 epitopes on the tumor cell surface.[4][5] This

cancer-specific expression pattern makes CLDN18.2 an attractive target for therapeutic

intervention.[3][6]

The CT041 CAR construct consists of a humanized anti-CLDN18.2 single-chain variable

fragment (scFv) for antigen recognition, a CD8α hinge and CD28 transmembrane region, and

intracellular CD28 costimulatory and CD3ζ signaling domains to activate the T-cell upon

antigen binding.[1][7] The primary mechanism of action for CT041 is the direct, targeted killing

of CLDN18.2-positive cancer cells by the engineered CAR T-cells.
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Clinical Efficacy of CT041: A Quantitative Overview
CT041 has demonstrated promising efficacy and a manageable safety profile in multiple clinical

trials involving heavily pretreated patients with advanced gastrointestinal cancers. The

quantitative data from these studies are summarized below.

Table 1: Efficacy of CT041 in Advanced
Gastric/Gastroesophageal Junction (GEJ) Cancer

Clinical
Trial ID

Number of
Patients
(evaluable)

Objective
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Median
Progressio
n-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

CT041-ST-01

(NCT045814

73)

14 57.1% 78.6% 5.6 months 10.8 months

CT041-

CG4006

(NCT038748

97)

37 (all

digestive

cancers)

48.6% 73.0% Not Reported

81.2% (6-

month OS

rate for GC

patients)

US-Based

Phase 1b

(NCT044045

95)

12 (GC and

Pancreatic)
33% 66.7% Not Reported Not Reported

Data compiled from multiple sources.[6][7]

Table 2: Efficacy of CT041 in Advanced Pancreatic
Cancer
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Clinical
Trial ID

Number of
Patients
(evaluable)

Objective
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Median
Progressio
n-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Pooled

Analysis

(NCT038748

97,

NCT0458147

3)

24 16.7% 70.8% 3.3 months 10.0 months

Data from a pooled analysis of two early-phase trials.[8]

CT041's Impact on Cancer Cell Signaling
The therapeutic effect of CT041 is believed to be twofold: the direct cytotoxicity mediated by

CAR T-cell engagement and the subsequent disruption of intrinsic CLDN18.2-mediated

signaling within the cancer cells.

Primary Mechanism: CAR T-Cell Mediated Cytotoxicity
The fundamental mechanism of CT041 is the specific recognition of CLDN18.2 on the surface

of tumor cells by the CAR T-cell. This binding event activates the CAR T-cell, leading to the

release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the

target cancer cell. This process is a direct and potent anti-tumor activity.

CT041 CAR T-Cell CAR binds to
CLDN18.2

CLDN18.2+ Cancer Cell
Cancer Cell Apoptosis
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CT041 Mechanism of Action.

Secondary Mechanism: Disruption of CLDN18.2-
Dependent Signaling
Beyond inducing direct cell death, targeting CLDN18.2 likely disrupts its native functions in

cancer cells. Emerging research indicates that CLDN18.2 is not merely a passive structural

protein but actively participates in signaling pathways that promote tumorigenesis.

Overexpression of CLDN18.2 has been shown to activate pro-survival and proliferative

pathways.[4][9]

Studies suggest that CLDN18.2 expression can facilitate the proliferation and migration of

tumor cells by mediating the PI3K-Akt and RAF-MAPK signaling pathways.[4][10] These

pathways are central regulators of cell growth, survival, and metastasis. By binding to and likely

internalizing or disrupting CLDN18.2, CT041 may inhibit these downstream pro-tumorigenic

signals.
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Inferred disruption of CLDN18.2-mediated signaling by CT041.

Preclinical studies in mouse models have also implicated Claudin-18 in the regulation of other

critical cancer-related pathways, including Wnt/β-catenin and the Yes-associated protein

(YAP)/Hippo signaling pathway.[11][12] Loss of Claudin-18 was shown to activate these

pathways, promoting gastric tumorigenesis. While the precise effect of CT041 engagement on
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these pathways is yet to be fully elucidated, it represents a significant area for future

investigation.

Key Experimental Protocols
This section details the methodologies for key experiments relevant to the study of CT041 and

its impact on cancer cell signaling.

Western Blotting for Signaling Protein Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins,

including their phosphorylation state, which is indicative of pathway activation.

Protocol:

Cell Lysis: Treat cultured cancer cells with or without CT041 co-culture. Wash cells with ice-

cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase

inhibitors.[13]

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.[13]

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil

samples at 95-100°C for 5 minutes to denature the proteins.[13]

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel

until adequate separation is achieved.[14]

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA

in TBST to prevent non-specific antibody binding.[13]

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the

target signaling protein (e.g., phospho-Akt, phospho-ERK) overnight at 4°C with gentle

agitation.[14]
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

Detection: After further washes, add a chemiluminescent substrate and capture the signal

using a digital imaging system or X-ray film.[13]

Analysis: Quantify band intensities using densitometry software and normalize to a loading

control like β-actin or GAPDH.
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Western Blot Experimental Workflow.

Cell Viability (MTT) Assay
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The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a

measure of cell viability, proliferation, and cytotoxicity following treatment.

Protocol:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well and allow

them to adhere overnight.[15]

Treatment: Treat cells with varying concentrations of a therapeutic agent or co-culture with

effector cells like CT041 for the desired duration (e.g., 72 hours).[15]

MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT

reagent (5 mg/mL in PBS) to each well.[16]

Incubation: Incubate the plate at 37°C for 3-4 hours. During this time, viable cells with active

mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]

[18]

Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl

solution) to each well to dissolve the formazan crystals.[15][16]

Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a

wavelength of 570-590 nm using a microplate reader.

Analysis: Cell viability is expressed as a percentage relative to untreated control cells after

subtracting the background absorbance.

Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions, which can elucidate the components of

signaling complexes involving CLDN18.2.

Protocol:

Cell Lysis: Lyse cells under non-denaturing conditions using a gentle lysis buffer (e.g., Triton

X-100 based) to preserve protein-protein interactions.[19]
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Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 1 hour to reduce non-

specific binding. Centrifuge and collect the supernatant.[19]

Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., CLDN18.2) to

the lysate and incubate for several hours or overnight at 4°C.[19]

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for

another 1-2 hours to capture the antibody-antigen complexes.

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to

remove non-specifically bound proteins.[20]

Elution: Elute the protein complexes from the beads by boiling in SDS sample buffer.

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the

suspected interacting "prey" protein.[20]

Conclusion and Future Directions
CT041 represents a significant advancement in the treatment of CLDN18.2-positive

gastrointestinal cancers. Its primary mechanism of action is the potent and specific cytotoxic

activity of CAR T-cells against tumor cells. Furthermore, the targeting of CLDN18.2 likely

confers a secondary anti-tumor effect by disrupting the protein's intrinsic role in promoting pro-

survival and proliferative signaling pathways, such as PI3K/Akt and MAPK/ERK.

Future research should focus on elucidating the direct molecular consequences of CT041

binding on the intracellular signaling networks within cancer cells. A comprehensive analysis

using techniques like proteomics and transcriptomics on tumor biopsies from patients pre- and

post-CT041 infusion would provide invaluable insights into the precise signaling nodes

affected, potentially revealing mechanisms of resistance and identifying rational combination

therapy strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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